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Compound of Interest

Compound Name:
7-Hydroxyflavone-beta-D-

glucoside

CAS No.: 71802-05-6

Cat. No.: B600478 Get Quote

Introduction & Scientific Context
7-Hydroxyflavone-beta-D-glucoside (7-HF-Glc) is a bioactive flavonoid glycoside found in

specific medicinal plants (e.g., Avicennia officinalis, Medicago spp.) and often serves as a

critical metabolic probe in glucuronidation studies. Structurally, it consists of the flavone

aglycone (7-hydroxyflavone) conjugated with a glucose moiety at the C7 position.

Accurate quantification of 7-HF-Glc is challenging due to potential interference from isobaric

isoflavones (e.g., daidzein derivatives) and the lability of the O-glycosidic bond. This guide

provides a robust, self-validating LC-MS/MS protocol designed to ensure specificity, high

sensitivity, and reproducibility.
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Parameter Detail

IUPAC Name
7-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Common Name 7-Hydroxyflavone-7-O-glucoside

Molecular Formula C₂₁H₂₀O₈

Monoisotopic Mass 400.1158 Da

Aglycone 7-Hydroxyflavone (MW 238.[1][2][3]06)

Key Characteristic
Neutral loss of hexose (-162 Da) upon

fragmentation

Experimental Workflow
The following workflow integrates sample preparation with instrumental analysis, ensuring

minimal analyte degradation and maximum recovery.
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Figure 1: End-to-end workflow for the isolation and analysis of 7-HF-Glc.

Sample Preparation Protocol
Objective: Efficient extraction of the glycoside while preventing enzymatic hydrolysis

(deglycosylation).

Reagents
Extraction Solvent: Methanol (LC-MS grade) / Water (Milli-Q) – 70:30 (v/v).

Internal Standard (IS): Apigenin-7-glucoside or Daidzin (structurally similar but

chromatographically resolvable).
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Step-by-Step Methodology
Pulverization: Grind dried plant material to a fine powder (< 0.5 mm) using a cryomill to

prevent thermal degradation.

Weighing: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube.

Extraction:

Add 10 mL of Extraction Solvent (70% MeOH).

Vortex for 30 seconds.

Ultrasonication (UAE): Sonicate for 20 minutes at room temperature (< 30°C). Note:

Excessive heat may degrade the glycoside.

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

Filtration: Transfer 1 mL of supernatant to a syringe and filter through a 0.22 µm PTFE

membrane into an LC vial.

Expert Tip: If the sample is highly pigmented (chlorophyll), pass through a C18 SPE

cartridge (pre-conditioned with MeOH/Water) to remove lipophilic interferences.

LC-MS/MS Method Development
Chromatographic Conditions (UHPLC)
A Reverse-Phase (RP) strategy is selected to retain the polar glycoside while separating it from

the less polar aglycone.

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

Column Temperature: 40°C.

Flow Rate: 0.3 mL/min.

Injection Volume: 2 µL.
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Mobile Phases:

A: Water + 0.1% Formic Acid (Ionization enhancer).

B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event

0.0 5 Initial Hold

1.0 5 Loading

8.0 40 Elution of Glycosides

10.0 95 Wash (Aglycones/Lipids)

12.0 95 Wash Hold

12.1 5 Re-equilibration

| 15.0 | 5 | End |

Mass Spectrometry Parameters
Ionization Source: Electrospray Ionization (ESI).[4][5] Polarity:Positive (ESI+) is recommended

for structural confirmation (clean neutral loss), while Negative (ESI-) often provides higher

sensitivity for quantification. This protocol details ESI+ for specificity.

Source Settings (Sciex/Thermo equivalent):

Curtain Gas: 30 psi

IonSpray Voltage: 5500 V (Pos) / -4500 V (Neg)

Temperature: 500°C

Declustering Potential (DP): 80 V
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MRM Transitions (Multiple Reaction Monitoring):

Analyte Polarity
Precursor
(m/z)

Product
(m/z)

Collision
Energy (eV)

Type

7-HF-Glc ESI (+) 401.1 [M+H]⁺
239.1

[Aglycone]⁺
25 Quantifier

7-HF-Glc ESI (+) 401.1 [M+H]⁺
137.0 [RDA

Fragment]⁺
45 Qualifier

7-HF-Glc ESI (-) 399.1 [M-H]⁻
237.0

[Aglycone]⁻
-30 Alt. Quant

Fragmentation Logic & Pathway
Understanding the fragmentation is crucial for differentiating the target from isomers.

Precursor Ion
[M+H]+ = 401.1

Aglycone Ion
(7-Hydroxyflavone)

[Y0]+ = 239.1

 Glycosidic Cleavage

Neutral Loss
Glucose (-162 Da)
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(Retro-Diels-Alder)

m/z = 137.0

 C-Ring Fission
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Figure 2: ESI(+) Fragmentation pathway. The primary transition involves the loss of the glucose

moiety (162 Da) to yield the aglycone, followed by Retro-Diels-Alder (RDA) cleavage.
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Method Validation (Self-Validating System)
To ensure the data is trustworthy (Trustworthiness), perform the following validation steps:

Linearity: Construct a 6-point calibration curve (e.g., 1 – 1000 ng/mL). R² must be > 0.99.

Recovery (Spike Test): Spike the plant matrix before extraction with a known concentration of

standard.

Acceptance: 85-115% recovery.

Matrix Effect (ME): Compare the slope of the calibration curve in solvent vs. matrix.

Formula:

.

If ME > ±20%, dilute the sample or use Matrix-Matched Calibration.

Expert Troubleshooting & Tips
Isobaric Interference: 7-HF-Glc (MW 400) is isobaric with Isoflavone glucosides (e.g.,

specific isomers of Daidzin).

Differentiation: Flavones generally elute after isoflavones on C18 columns due to planarity.

Check retention times against authentic standards.

Peak Tailing: If the glucoside peak tails, add small amounts of Ammonium Acetate (5 mM) to

the aqueous mobile phase to buffer secondary silanol interactions.

Stability: Glucosides can hydrolyze in acidic extracts over time. Analyze samples within 24

hours or store at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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